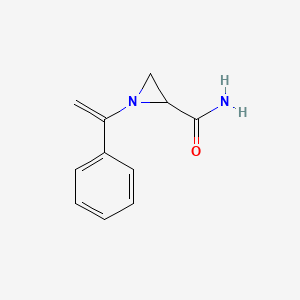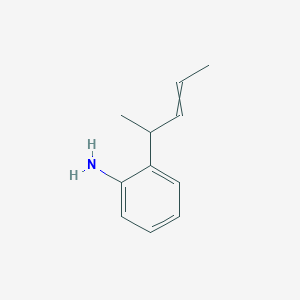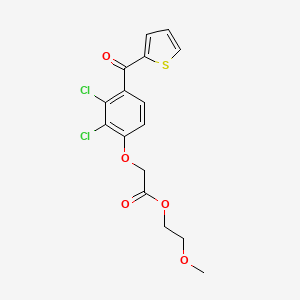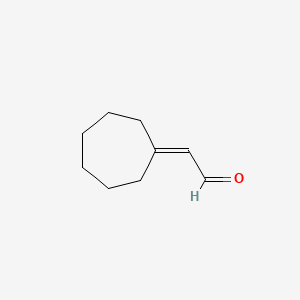![molecular formula C13H18N2O5S B14439971 3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 74923-12-9](/img/structure/B14439971.png)
3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound known for its significant applications in the field of medicine, particularly as an antibiotic. This compound is a member of the β-lactam class of antibiotics, which are known for their ability to inhibit bacterial cell wall synthesis, making them effective against a wide range of bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, starting from the appropriate β-lactam precursor. The key steps include:
Formation of the β-lactam ring: This is typically achieved through a cyclization reaction involving an amino acid derivative.
Introduction of the sulfanyl group: This step involves the reaction of the β-lactam intermediate with a thiol compound under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the β-lactam ring can be reduced to form a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying β-lactam chemistry and the development of new synthetic methodologies.
Biology: The compound is used in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual cell lysis. The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipenem: Another β-lactam antibiotic with a similar structure and mechanism of action.
Meropenem: A β-lactam antibiotic with a broader spectrum of activity.
Cilastatin: Often used in combination with imipenem to prevent its degradation by renal enzymes.
Uniqueness
3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific structural features, such as the presence of the sulfanyl group and the acetamidoethyl side chain. These features contribute to its specific binding properties and biological activity, making it a valuable compound in the development of new antibiotics .
Eigenschaften
CAS-Nummer |
74923-12-9 |
|---|---|
Molekularformel |
C13H18N2O5S |
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
3-(2-acetamidoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20) |
InChI-Schlüssel |
VUDXUIMGYZQRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
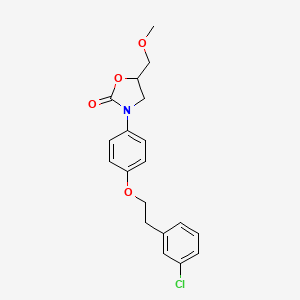
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

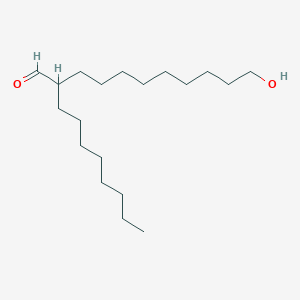

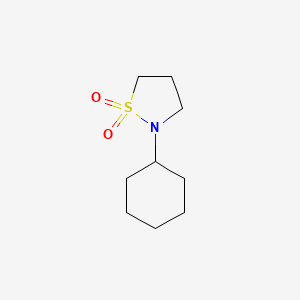

![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
